molecular formula C7H5Cl3 B086400 3,4-Dichlorobenzyl chloride CAS No. 102-47-6

3,4-Dichlorobenzyl chloride

Cat. No.: B086400
CAS No.: 102-47-6
M. Wt: 195.5 g/mol
InChI Key: YZIFVWOCPGPNHB-UHFFFAOYSA-N
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Description

3,4-Dichlorobenzyl chloride, also known as α,3,4-Trichlorotoluene, is an organic compound with the molecular formula Cl2C6H3CH2Cl . It has a molecular weight of 195.47 g/mol .


Synthesis Analysis

This compound can be synthesized by the ammoxidation of 2,4-dichlorobenzyl chloride . Another method involves the refluxing of 3,4-dichlorobenzoic acid with thionyl chloride .


Molecular Structure Analysis

The IUPAC name for this compound is 1,2-dichloro-4-(chloromethyl)benzene . The InChI string is InChI=1S/C7H5Cl3/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4H2 . The canonical SMILES string is C1=CC(=C(C=C1CCl)Cl)Cl .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s known that this compound can participate in various reactions due to the presence of the benzyl chloride group .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a refractive index of n20/D 1.577 (lit.) . The boiling point is 122-124 °C/14 mmHg (lit.) and the density is 1.411 g/mL at 25 °C (lit.) .

Scientific Research Applications

  • Herbicide Development : 3,4-Dichlorobenzyl methylcarbamate, derived from 3,4-Dichlorobenzyl chloride, acts as a selective preemergence herbicide active against both grass and broadleaf weeds. The synthesis and activity of this compound depend on minor structural modifications, demonstrating its potential in agricultural chemical research (Herrett & Berthold, 1965).

  • Catalysis and Chemical Synthesis : The compound has been used in studies exploring the chlorination of benzyl chloride to 4-chlorobenzyl chloride over zeolite catalysts. This research is significant in understanding and improving the processes for synthesizing chlorinated aromatic compounds (Singh & Kale, 1999).

  • Medical Research and Receptor Binding : N-(3,4-Dichlorobenzyl)azoles have been synthesized and analyzed for their affinity towards sigma-1 and sigma-2 receptors. This research indicates potential applications in pharmaceuticals and neuroscience (Holzer et al., 2004).

  • Material Science and Crystallography : Studies involving the synthesis of di-2,4-dichlorobenzyltin complexes and their interactions with DNA shed light on the compound's role in understanding material stability and biological interactions. This has implications in materials science and biochemistry (Feng Yong, 2014).

  • Environmental Science and Degradation : Research on the sonolytic degradation of hazardous organic compounds, including 1,2-, 1,3-, 1,4-dichlorobenzene, involves this compound. This is crucial for understanding environmental pollution and degradation processes (Okuno et al., 2000).

  • Organic Chemistry and Synthesis : The compound has been used in the synthesis of various bioregulator compounds like N,N-diethylaminoethyl 3,4-dichlorobenzyl ether. This demonstrates its role in the synthesis of complex organic molecules (Song Rui-feng, 2008).

Safety and Hazards

3,4-Dichlorobenzyl chloride is considered hazardous. It is harmful if swallowed and causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

3,4-Dichlorobenzyl chloride is primarily used as an organic synthesis intermediate . It is utilized in the synthesis of various chemical compounds, including pharmaceuticals, pesticides, and dyes . .

Mode of Action

It is known to participate in friedel-crafts reactions, acting as an alkylating agent . In these reactions, the compound can form covalent bonds with other molecules, altering their structure and function.

Biochemical Pathways

As an intermediate in chemical synthesis, this compound is involved in various biochemical pathways depending on the final product. For instance, it has been used in the synthesis of 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone, a key intermediate for the synthesis of sertraline . It has also been used as an alkylating agent in the synthesis of poly(ether ketone)s having pendant sulfonic acid groups .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of other chemicals, temperature, and pH. As a volatile compound, it should be handled and stored under appropriate conditions to prevent evaporation and degradation . Safety measures should be taken while handling this compound due to its corrosive nature .

Biochemical Analysis

Biochemical Properties

It has been used as an alkylating agent in the synthesis of poly(ether ketone)s having pendant sulfonic acid groups . This suggests that it may interact with enzymes, proteins, and other biomolecules through alkylation, a process that involves the transfer of an alkyl group from one molecule to another.

Cellular Effects

It is known to cause severe skin burns and eye damage , indicating that it can have significant cytotoxic effects

Molecular Mechanism

It is known to act as an alkylating agent , suggesting that it may exert its effects at the molecular level through alkylation of biomolecules. This could potentially lead to changes in gene expression, enzyme inhibition or activation, and other molecular effects.

Temporal Effects in Laboratory Settings

It is known to be a corrosive material , suggesting that it may degrade over time and have long-term effects on cellular function.

Properties

IUPAC Name

1,2-dichloro-4-(chloromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5Cl3/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZIFVWOCPGPNHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9059252
Record name Benzene, 1,2-dichloro-4-(chloromethyl)-
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Molecular Weight

195.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

102-47-6
Record name 3,4-Dichlorobenzyl chloride
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Record name 3,4-Dichlorobenzyl chloride
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Record name 3,4-Dichlorobenzyl chloride
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Record name Benzene, 1,2-dichloro-4-(chloromethyl)-
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Record name Benzene, 1,2-dichloro-4-(chloromethyl)-
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Record name α,3,4-trichlorotoluene
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Record name 3,4-DICHLOROBENZYL CHLORIDE
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Synthesis routes and methods

Procedure details

(Example 4): 1'-(3,4-dichlorobenzyl)-7'-trifluoromethyl-spiro[imidazolidine-4,3'-indoline]-2,2',5-trione, as a solid m.p. 170°-171° C., starting from 1-(3,4-dichlorobenzyl)-7-trifluoromethylindoline-2,3-dione (itself obtained as a syrup of satisfactory purity by NMR, by reaction of 3,4-dichlorobenzyl chloride with 7-trifluoromethylindoline-2,3-dione in an analogous manner to that described for the starting material in Example 1);
Name
1'-(3,4-dichlorobenzyl)-7'-trifluoromethyl-spiro[imidazolidine-4,3'-indoline]-2,2',5-trione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solid
Quantity
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reactant
Reaction Step Two
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0 (± 1) mol
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common applications of 3,4-dichlorobenzyl chloride in organic synthesis?

A1: this compound serves as a versatile building block in organic synthesis. It's primarily used as an alkylating agent, reacting with various nucleophiles to introduce the 3,4-dichlorobenzyl group. For instance, it reacts with:

  • Alcohols: This reaction forms ethers, as demonstrated by the synthesis of N,N-diethylaminoethyl 3,4-dichlorobenzyl ether. [, ]
  • Amines: This reaction yields secondary or tertiary amines, with examples including the synthesis of olanexidine hydrochloride and various N-(3,4-dichlorobenzyl)azoles. [, ]
  • Phenols: This reaction forms aryl ethers and is crucial for synthesizing polymers like poly(ether sulfone)s and poly(ether ketone)s. [, ]

Q2: Are there any specific examples of this compound derivatives exhibiting biological activity?

A2: Yes, research highlights the potential biological activity of certain this compound derivatives.

  • Plant Growth Regulation: Quaternary ammonium derivatives of (+)-limonene synthesized using this compound have shown growth-retardant activity in grapefruit seedlings. Interestingly, the activity varied depending on the specific derivative and concentration used. []
  • Sigma Receptor Affinity: Several synthesized N-(3,4-dichlorobenzyl)azoles have demonstrated affinity towards sigma-1 and sigma-2 receptors. While further research is needed to understand the implications of this binding, it suggests potential applications in areas involving these receptors. []

Q3: What synthetic strategies are employed to produce this compound derivatives?

A3: The papers illustrate a few key synthetic strategies for incorporating this compound into more complex molecules:

  • Williamson Ether Synthesis: This reaction, utilizing this compound and an alcohol in the presence of a base, efficiently produces ethers. Researchers optimized this reaction for N,N-diethylaminoethyl 3,4-dichlorobenzyl ether synthesis using phase-transfer catalysis to enhance yield and purity. [, ]
  • Nucleophilic Substitution: This reaction, involving this compound and various nitrogen-containing nucleophiles, like amines and azoles, yields a range of derivatives. [, ]
  • Polymerization Reactions: Polycondensation reactions employing this compound derivatives, like its reaction product with 1,1,1-tris(4-hydroxyphenyl)ethane, enable the synthesis of functionalized polymers. [, ]

Q4: How do researchers confirm the structure of compounds derived from this compound?

A4: Researchers utilize a combination of techniques to confirm the structure of newly synthesized compounds derived from this compound. These include:

  • Spectroscopy: Infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy, particularly proton (1H) and carbon (13C) NMR, provide detailed information about functional groups and the carbon skeleton of the molecule. [, , , ]
  • Mass Spectrometry (MS): This technique helps determine the molecular weight of the compound, further supporting the structural assignment. []
  • Elemental Analysis: This technique confirms the percentage composition of elements within the compound, aligning with the proposed molecular formula. [, ]

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